Lepidimoide
Description
Structure
2D Structure
Properties
CAS No. |
157676-09-0 |
|---|---|
Molecular Formula |
C12H18O10 |
Molecular Weight |
322.26 g/mol |
IUPAC Name |
3,4-dihydroxy-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H18O10/c1-3-6(14)8(16)9(11(19)20-3)22-12-7(15)4(13)2-5(21-12)10(17)18/h2-4,6-9,11-16,19H,1H3,(H,17,18) |
InChI Key |
PBUKNNGDHZLXKG-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O |
Synonyms |
2-O-L-rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate lepidimoide |
Origin of Product |
United States |
Natural Occurrence and Distribution of Lepidimoide
Identification in Plant Exudates
Lepidimoide was first brought to scientific attention as a potent allelochemical, a compound produced by a plant that affects neighboring plants. Its discovery and subsequent identification have primarily been associated with plant exudates, substances that are secreted from plant tissues.
Cress (Lepidium sativum L.) Seed Exudates
The initial isolation and identification of this compound were achieved from the mucilage of germinated seeds of garden cress (Lepidium sativum L.). nih.govnih.gov This novel substance was identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate. nih.gov Research revealed its dual nature as a plant growth regulator; it promotes shoot growth in various plant species while simultaneously inhibiting root growth. nih.govnih.gov
Specifically, studies on Amaranthus caudatus L. demonstrated that this compound promoted the growth of the hypocotyl (the stem of a germinating seedling) at concentrations higher than 3 μM. nih.gov Conversely, it inhibited root growth at concentrations exceeding 100 μM. nih.gov The growth-promoting effect on hypocotyls was found to be 20 to 30 times more potent than that of gibberellic acid, a well-known plant hormone. nih.gov Further investigations into the effects of cress seed exudates on Amaranthus caudatus and Lactuca sativa (lettuce) confirmed that seedlings exposed to the exudates developed longer hypocotyls and shorter roots. nih.gov
Widespread Presence Across Diverse Plant Species
Following its discovery in cress, studies were undertaken to determine the prevalence of this compound across the plant kingdom. Research has indicated that this compound is not unique to Lepidium sativum but is, in fact, a widespread compound found in the exudates of many plant species. documentsdelivered.com It has been detected in significant quantities in the exudates from germinated seeds of sunflower and buckwheat. documentsdelivered.com Furthermore, its presence has been confirmed in the exudates of rice, lettuce, slender amaranth (B1665344), and leek, suggesting that the distribution of this compound is not limited by plant family or genus. documentsdelivered.com The effects of this compound have also been studied in Arabidopsis thaliana and sunflower (Helianthus annuus L.) seedlings. nih.govscispace.com
Below is a table summarizing the plant species in which this compound has been identified.
| Plant Species | Common Name | Family |
| Lepidium sativum L. | Cress | Brassicaceae |
| Amaranthus sp. | Amaranth | Amaranthaceae |
| Arabidopsis thaliana | Thale Cress | Brassicaceae |
| Helianthus annuus L. | Sunflower | Asteraceae |
| Fagopyrum esculentum | Buckwheat | Polygonaceae |
| Oryza sativa | Rice | Poaceae |
| Lactuca sativa | Lettuce | Asteraceae |
| Allium porrum | Leek | Amaryllidaceae |
Tissue-Specific Localization within Plants
Investigations into the specific location of this compound within plants have revealed that it is concentrated in particular tissues. The compound is notably abundant in the seed-coat mucilage of cress, even more so than in the exudates from the roots. nih.gov This mucilage is a gelatinous substance that surrounds the seed upon hydration.
This compound is also present in the root exudates, which are chemicals released from the roots into the surrounding soil. nih.gov The presence of this allelochemical in both seed mucilage and root exudates suggests a dual role in influencing the immediate environment of the seed and the developing seedling.
The table below details the tissue-specific localization of this compound.
| Plant Tissue | Description | Primary Function |
| Seed-coat Mucilage | A gelatinous layer surrounding the seed upon hydration. | Found to contain a higher concentration of this compound than root exudates. nih.gov |
| Roots | The underground organ of the plant. | This compound is released from the roots into the rhizosphere via exudation. nih.gov |
Temporal Dynamics of this compound Exudation and Metabolism During Plant Germination and Development
The release of this compound is a dynamic process closely linked to the germination and early development of the plant. Research has shown that the active allelochemical is already present in non-imbibed, dry cress seeds. nih.gov This indicates that the compound is synthesized and stored during seed maturation on the parent plant. nih.gov
The exudation process begins rapidly upon seed imbibition (the uptake of water). nih.gov The release of this compound from cress seeds is a biphasic process, starting quickly and then continuing more gradually over a period of at least 24 hours. nih.gov The compound is heat-stable, as exudate collected from heat-killed seeds still demonstrates allelopathic effects. nih.gov
While the dynamics of its exudation have been studied, the metabolic pathways for the biosynthesis and degradation of this compound in plants are not yet fully understood. One hypothesis suggests that this compound may be formed through the enzymatic cleavage of a pectic polysaccharide known as rhamnogalacturonan-I. grafiati.com However, attempts to produce this compound in the lab using this method have not been successful, indicating that the biosynthetic pathway may be more complex or involve different precursors. grafiati.com
Biosynthetic Pathways and Precursors of Lepidimoide
Proposed Derivation from Pectic Polysaccharides, Specifically Rhamnogalacturonan-I (RG-I)
The primary precursor for lepidimoide is understood to be Rhamnogalacturonan-I (RG-I), a major and structurally complex pectic polysaccharide found in the primary cell walls of all higher plants. researchgate.netnih.gov Pectins are crucial for cell wall structure and function, and RG-I is characterized by a backbone of repeating disaccharide units of L-rhamnose and D-galacturonic acid. nih.govbiorxiv.org
This compound, chemically identified as the sodium salt of 4-deoxy-β-L-threo-hex-4-enopyranuronosyl-(1→2)-L-rhamnose, is considered a fragment of the RG-I backbone. researchgate.netoup.com This derivation is supported by the fact that this compound is often isolated from the mucilage of germinating seeds, such as cress (Lepidium sativum), which is rich in pectic polysaccharides. researchgate.netnsf.gov The structure of this compound directly reflects the alternating rhamnose and uronic acid residues characteristic of the RG-I backbone, with the unsaturated hex-4-enopyranuronosyl residue being a hallmark of eliminative cleavage by specific enzymes. oup.com
Table 1: Key Polysaccharides and Derivatives in this compound Biosynthesis
| Compound Name | Role/Significance | Structural Component |
| Rhamnogalacturonan-I (RG-I) | Precursor polysaccharide | Backbone of alternating L-rhamnose and D-galacturonic acid |
| Pectin (B1162225) | Major component of plant primary cell walls | Complex polysaccharides including RG-I |
| This compound | Bioactive disaccharide product | Unsaturated uronic acid linked to L-rhamnose |
Enzymatic Mechanisms Involved in this compound Formation from RG-I
The formation of this compound from its RG-I precursor is an enzymatic process involving the cleavage of the polysaccharide backbone.
The key enzymes implicated in the formation of this compound are polysaccharide lyases, specifically rhamnogalacturonan lyases (RG-I lyases). researchgate.netoup.com These enzymes cleave the glycosidic bonds within the RG-I backbone through a β-elimination mechanism. This reaction targets the bond between a rhamnose residue and a galacturonic acid residue. The result of this cleavage is the formation of an unsaturated 4,5-double bond in the uronic acid residue at the new non-reducing end, which is the characteristic feature of this compound. oup.com It is proposed that this enzymatic action on RG-I occurs naturally during processes like seed development and germination. oup.com
Beyond the plant's own enzymes, microbial activity has been shown to produce this compound. Research has demonstrated that an endophytic fungus, isolated from a plant in the Abelmoschus genus, is capable of producing this compound when cultured with a polysaccharide extracted from okra (Abelmoschus esculentus). targetmol.com Okra mucilage is known to be a rich source of pectic polysaccharides. This finding suggests that microorganisms living in symbiosis with plants can also possess the necessary enzymatic machinery, such as RG-I lyases, to break down plant cell wall components like RG-I into bioactive fragments like this compound. targetmol.com
Table 2: Enzymes Involved in this compound Formation
| Enzyme Class | Specific Enzyme Example | Mechanism of Action | Source |
| Polysaccharide Lyase | Rhamnogalacturonan-I (RG-I) Lyase | β-elimination cleavage of RG-I backbone | Plants, Endophytic Fungi |
Hypothetical De Novo Biosynthesis Routes and Unclarified Aspects
Currently, there is no evidence to support a de novo biosynthetic pathway for this compound, which would involve the step-by-step assembly of the disaccharide from smaller sugar precursors like monosaccharides. The total chemical synthesis of this compound has been achieved from D-glucose and L-rhamnose, but this is a complex laboratory process and does not represent a biological pathway. nih.gov
The prevailing and evidence-supported model is that this compound is exclusively a product of the enzymatic degradation of RG-I. researchgate.netoup.com However, some aspects remain unclarified. The precise regulation and timing of RG-I lyase activity in plants to produce this compound during specific developmental stages, such as seed germination, are not fully understood. oup.com Furthermore, while the role of endophytic fungi has been identified, the full extent and ecological significance of microbial production of this compound in the natural environment are still areas for further investigation. targetmol.com The biological roles of the disaccharides derived from pectin domains, including whether they serve functions beyond allelochemical activity, also remain largely unknown. oup.com
Chemical Synthesis and Structural Modifications of Lepidimoide
Total Chemical Synthesis Methodologies
The complete chemical synthesis of lepidimoide, identified as 4-deoxy-β-L-threo-hex-4-enopyranuronosyl-(1→2)-L-rhamnopyranose sodium salt, has been accomplished starting from fundamental monosaccharide units, D-glucose and L-rhamnose. nih.gov This approach, while achieving the target molecule, is characterized by a lengthy and intricate sequence of reactions. nih.gov The complexity of such multi-step syntheses often presents challenges for large-scale production, necessitating the exploration of more efficient synthetic routes. nih.gov Total synthesis is a field that often drives the development of new synthetic methods and strategies for constructing complex molecules from simpler, commercially available starting materials.
Semi-Synthesis from Natural Polysaccharide Precursors (e.g., Okra Mucilage)
A more practical and convenient method for producing this compound has been developed utilizing a readily available natural precursor: okra mucilage from the fruits of Hibiscus esculentus L.. nih.gov This semi-synthetic approach provides a more direct route to the target compound, making it more amenable to larger-scale production for further research. nih.gov
The process involves the treatment of okra mucilage, which is a complex polysaccharide. nih.govjst.go.jp Okra mucilage is primarily composed of galactose, rhamnose, and galacturonic acid. pnrjournal.com The core structure of the polysaccharide in "Okra-mucilage F," a specific fraction, features a repeating unit of (1→4)-O-α-(D-galactopyranosyluronic acid)-(1→2)-O-α-L-rhamnopyranose. jst.go.jp
The synthesis from okra mucilage not only yields this compound but also produces an isomer, epi-lepidimoide, as a byproduct. nih.gov It was observed that this compound can readily epimerize to epi-lepidimoide in alkaline conditions. nih.gov
Table 1: Comparison of this compound and its Isomer from Okra Mucilage Semi-Synthesis
| Compound | Systematic Name | Source | Key Characteristic |
| This compound | 4-deoxy-β-L-threo-hex-4-enopyranuronosyl-(1→2)-L-rhamnopyranose sodium salt | Semi-synthesis from Okra Mucilage | Primary product |
| epi-Lepidimoide | 4-deoxy-β-L-threo-hex-4-enopyranuronosyl-(1→2)-6-deoxy-L-glucopyranose sodium salt | Semi-synthesis from Okra Mucilage | Byproduct; epimerizes from this compound in alkaline media. nih.gov |
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of a biologically active compound is a common strategy to explore its structure-activity relationship (SAR), potentially leading to compounds with enhanced or modified activities. While specific research on a wide array of this compound analogues is not extensively detailed in the provided context, the principles of designing and synthesizing such molecules are well-established in medicinal and organic chemistry.
The general approach involves modifying specific functional groups or structural motifs of the parent molecule. For this compound, this could include:
Modification of the sugar rings: Altering the stereochemistry at one or more chiral centers, or replacing the L-rhamnose or the modified uronic acid unit with other sugars. The formation of epi-lepidimoide is an example of such a modification. nih.gov
Alteration of the glycosidic linkage: Changing the connection point between the two sugar units.
Derivatization of functional groups: Modifying the carboxylate or hydroxyl groups present on the sugar rings.
The synthesis of such analogues would likely follow either a total synthesis route, incorporating the desired changes from the start, or a semi-synthetic route, chemically modifying this compound or its precursors. The insights gained from the synthesis and biological evaluation of these new compounds are crucial for understanding the chemical features essential for their activity.
Structure Activity Relationship Sar Studies of Lepidimoide and Its Analogues
Identification of Key Structural Features for Biological Activity
Research has identified several key structural features of the lepidimoide molecule that are indispensable for its biological functions. These include the unsaturated uronic acid moiety, the specific glycosidic linkage to rhamnose, and the double bond within the uronic acid.
Importance of Unsaturated Uronic Acid Moiety (4-deoxy-β-L-threo-hex-4-enopyranuronosyl)
The presence of the 4-deoxy-β-L-threo-hex-4-enopyranuronosyl, an unsaturated uronic acid, is a critical determinant of this compound's activity. researchgate.netasm.org This uronic acid derivative, bearing an α,β-unsaturated carboxylate, is considered one of the primary active sites in the molecule. nih.gov Studies have shown that the component sugars of this compound, such as α-D-galacturonic acid and L-(+)-rhamnose, exhibit little to no activity on their own, highlighting the importance of the complete, modified disaccharide structure. nih.gov The hydrophilic nature of the active principle, which partitions into the aqueous phase, is consistent with the properties of this unsaturated uronic acid-containing disaccharide. researchgate.net The structure of this compound is thought to originate from the enzymatic action of a lyase on rhamnogalacturonan-I, a component of the plant cell wall, which results in this specific unsaturated uronic acid residue. nih.govoup.com
Significance of Glycosidic Linkage to Rhamnose (α-Glucoside Linkage)
The way the unsaturated uronic acid is connected to the rhamnose sugar is also vital for this compound's biological activity. The linkage is an α-glucoside bond, and its integrity is essential. nih.govaffrc.go.jp This specific connection ensures the correct spatial arrangement of the two sugar units, which is likely necessary for interaction with its biological target. If the rhamnose moiety at the reducing end of the disaccharide is modified, for instance, by converting it to a methyl rhamnoside group, the biological activity is lost. oup.com This underscores the importance of the free reducing end of the rhamnose for the molecule's function.
Role of Double Bond in C-4,5 Position of Uronic Acid
A double bond located between the C-4 and C-5 positions of the uronic acid moiety is another crucial feature for the high biological activity of this compound. nih.govaffrc.go.jp This unsaturation is introduced by the action of polysaccharide lyases through a β-elimination mechanism. nih.govoup.com The presence of this C=C double bond makes the molecule UV-absorbent. nih.gov Analogues of this compound that lack this double bond, such as a hydroxylated version, demonstrate significantly lower activity. nih.gov This indicates that the rigidity and electronic configuration conferred by this double bond are important for the molecule's biological function.
Impact of Functional Group Modifications on Activity
Modifying the functional groups of this compound, such as through acetylation, methylation, or hydroxylation, has been shown to have a profound impact on its biological activity. These modifications alter the molecule's chemical properties, such as polarity and ability to form hydrogen bonds, which in turn affects its interaction with biological targets.
| Modification | Effect on Activity | Reference |
| Acetylation | Considerably higher activity than this compound | nih.gov |
| Methylation | No activity | nih.gov |
| Hydroxylation (without C-4,5 double bond) | Lower activity | nih.gov |
| Carboxylic acid free type | As high as original this compound (sodium type) | nih.gov |
Studies have shown that acetylated this compound exhibits considerably higher activity than the original compound. nih.gov In contrast, methylation of the molecule leads to a complete loss of activity. nih.gov This suggests that the availability of certain hydroxyl groups for interaction is critical, and while acetylation may enhance binding or uptake, methylation obstructs it. Furthermore, a hydroxylated version of this compound that lacks the C-4,5 double bond shows reduced activity, reinforcing the importance of that structural feature. nih.gov Interestingly, the free carboxylic acid form of this compound demonstrates growth-promoting activity as high as the sodium salt form, indicating that the sodium salt itself is not a structural requirement for its function. nih.gov
Biological Activities and Physiological Functions of Lepidimoide in Plants
Allelopathic Effects on Seedling Growth
Allelopathy refers to the biochemical interactions, both beneficial and detrimental, between plants through the release of chemical compounds into the environment. affrc.go.jp Lepidimoide is a key player in these interactions, particularly during the early stages of seedling development. researchfloor.orgaffrc.go.jp It is released from the mucilage of germinating cress seeds and affects the growth of various other plant species. nih.govresearchfloor.org
Promotion of Hypocotyl Elongation
One of the most documented effects of this compound is the significant promotion of hypocotyl elongation in the seedlings of various plant species. affrc.go.jp Studies on Amaranthus caudatus (amaranth) have shown that purified this compound can promote hypocotyl growth at concentrations as low as 3 micromolar (μM). nih.govnih.gov This effect is concentration-dependent, with more substantial elongation observed at higher concentrations. nih.gov The mechanism behind this promotion is primarily attributed to the regulation of cell expansion rather than an increase in cell division. oup.comnih.gov When Amaranthus seedlings were exposed to cress seed exudate containing this compound, their hypocotyls grew longer and thinner. oup.comnih.gov While initial studies strongly attributed this effect to this compound, some later research has suggested that potassium ions (K+) present in cress seed exudate might be the principal agent responsible for promoting hypocotyl elongation in amaranth (B1665344) seedlings. nih.govoup.comresearchgate.net However, the role of this compound as a growth-promoting substance is still supported by numerous studies. nih.govaffrc.go.jpnih.gov
Table 1: Effect of this compound on Hypocotyl Elongation of Amaranthus caudatus
| Concentration (μM) | Observed Effect | Reference |
| > 3 | Promotion of hypocotyl elongation | nih.govnih.gov |
| 3 | ~1.5-fold promotion | nih.gov |
| 1000 | ~5-fold promotion | nih.gov |
Regulation of Plant Development Processes
The influence of this compound extends beyond seedling growth to other critical plant development processes. It has been shown to act as a plant growth regulator with multiple physiological functions, including effects on chlorophyll (B73375) production and leaf development. affrc.go.jp
Chlorophyll Accumulation (e.g., in Sunflower, Cucumber Cotyledons)
This compound has been found to promote the light-induced accumulation of chlorophyll in the cotyledons of sunflower (Helianthus annuus) and cucumber (Cucumis sativus) seedlings. affrc.go.jpresearchgate.net This effect is mediated by its influence on the levels of 5-aminolevulinic acid (ALA), a key precursor in the biosynthesis of chlorophyll. affrc.go.jp Both this compound and its free carboxylic acid form, lepidimoic acid, show high activity in promoting chlorophyll accumulation. researchgate.net Studies have demonstrated that this compound can also delay the loss of chlorophyll during the senescence of oat leaf segments, suggesting a role in preserving photosynthetic capacity. affrc.go.jpoup.com
Table 3: Effect of this compound on Chlorophyll Accumulation
| Plant Species | Organ | Observed Effect | Reference |
| Sunflower (Helianthus annuus) | Cotyledons | Promotes light-induced chlorophyll accumulation | affrc.go.jpresearchgate.net |
| Cucumber (Cucumis sativus) | Cotyledons | Promotes light-induced chlorophyll accumulation | affrc.go.jp |
| Oat (Avena sativa) | Leaf Segments | Delays chlorophyll loss during senescence | affrc.go.jpoup.com |
Flowering and Seed Production
This compound has been observed to influence the reproductive stages of certain plants by promoting both flowering and subsequent seed production. affrc.go.jptaylorfrancis.com Research on several wild-types of Arabidopsis thaliana demonstrated that this compound treatment accelerated the life cycle of the plant. affrc.go.jpresearchgate.net This acceleration was characterized by faster leaf and flower development, leading to an activation of the plant's reproductive growth and a notable increase in seed production. affrc.go.jpresearchgate.net The substance was found to hasten the flowering process without causing a reduction in the number of rosette leaves. researchgate.net These findings indicate that this compound plays a role in stimulating the transition from vegetative to reproductive growth in some plant species. affrc.go.jp
Table 1: Effects of this compound on Arabidopsis thaliana Reproductive Growth
| Parameter | Observed Effect | Reference |
|---|---|---|
| Flowering Time | Accelerated | affrc.go.jp, researchgate.net |
| Flower Development | Promoted | affrc.go.jp |
| Seed Production | Increased | affrc.go.jp, taylorfrancis.com, researchgate.net |
| Rosette Leaf Number | Unaffected | researchgate.net |
Inhibition of Senescence (e.g., Oat Leaf Segments)
This compound exhibits cytokinin-like activity by inhibiting senescence, the natural aging process in plants that includes the degradation of chlorophyll. affrc.go.jp Studies on excised oat (Avena sativa) leaf segments have shown that both this compound and its free carboxylic acid form, lepidimoic acid, effectively inhibit the loss of total chlorophyll as the leaves senesce. researchgate.net, nih.gov, taylorfrancis.com, researchgate.net This effect signifies a delay in the senescence process. nih.gov
Research has further revealed that this compound can work synergistically with cytokinins, such as kinetin (B1673648). researchgate.net When applied together, this compound and kinetin preserve chlorophyll content more effectively than when either substance is used alone, suggesting a cooperative mechanism in retarding leaf senescence. researchgate.net
Table 2: Research Findings on this compound's Inhibition of Senescence in Oat (Avena sativa) Leaf Segments
| Treatment | Primary Effect | Additional Findings | Reference |
|---|---|---|---|
| This compound | Inhibits loss of total chlorophyll. | Effect is similar to its free acid form (lepidimoic acid). | researchgate.net, taylorfrancis.com |
| This compound + Kinetin | Synergistically preserves chlorophyll content. | Suggests cooperation with cytokinin in delaying senescence. | researchgate.net |
Inhibition of Abscission (e.g., Bean Petiole Explants)
This compound has been shown to delay the process of abscission, which is the shedding of plant parts, such as leaves. taylorfrancis.com This effect was studied in bean (Phaseolus vulgaris) petiole explants. affrc.go.jpresearchgate.net In these experiments, this compound at concentrations of 1 μM or higher significantly inhibited the formation of the abscission layer. affrc.go.jpresearchgate.net
One study observed that after 60 hours of incubation, approximately 80% of the untreated control explants had formed an abscission layer, whereas only 30% of the explants treated with this compound had done so. affrc.go.jp While this compound effectively delays the onset of abscission, it has been noted that the process eventually proceeds to completion. researchgate.net This suggests that its mechanism of action in inhibiting abscission may differ from that of hormones like indoleacetic acid, which can more thoroughly prevent the process during the observation period. researchgate.net This inhibitory effect on abscission, combined with its role in preventing senescence, further points to the cytokinin-like properties of this compound. affrc.go.jp
Table 3: Effect of this compound on Abscission in Bean (Phaseolus vulgaris) Petiole Explants
| Treatment Group | Percentage of Abscised Explants (after 60 hours) | Outcome | Reference |
|---|---|---|---|
| Control | ~80% | Normal abscission | affrc.go.jp |
| This compound (>1 μM) | ~30% | Significant inhibition of abscission | affrc.go.jp |
Role as an Oligosaccharin and Plant Growth Regulator
This compound is classified as an oligosaccharin, a type of biologically active oligosaccharide that can exhibit hormone-like functions in plants. researchgate.net, researchgate.net These signaling molecules are often derived from the enzymatic breakdown of complex polysaccharides in the plant cell wall. researchgate.net Specifically, it has been proposed that this compound is formed from the cleavage of a pectic polysaccharide known as rhamnogalacturonan-I. researchgate.net, researchgate.net
As a plant growth regulator, this compound demonstrates multiple physiological functions that control various aspects of plant growth and development. affrc.go.jp, taylorfrancis.com It is a naturally occurring disaccharide that was first identified in the mucilage of germinated cress (Lepidium sativum) seeds. nih.gov, nih.gov, oup.com Its regulatory activities are extensive, including the promotion of shoot growth, leaf development, flowering, and seed production. affrc.go.jptaylorfrancis.com Simultaneously, it inhibits processes associated with aging and stress, such as leaf senescence and petiole abscission. affrc.go.jp, taylorfrancis.com The wide distribution of this compound in the plant kingdom, having been detected in the exudates of numerous species, suggests it may be a novel type of endogenous plant growth regulator with functions comparable to phytohormones. affrc.go.jp Its primary effect on plant morphology appears to be through the regulation of cell expansion rather than cell division. nih.gov, researchgate.net
Cellular and Molecular Mechanisms of Lepidimoide Action
Modulation of Primary Plant Metabolism
Lepidimoide and its derivatives exert significant influence over central metabolic pathways, affecting how plants manage energy and synthesize essential compounds. This modulation is a key aspect of its function as a plant growth regulator.
Research has demonstrated that Lepidimoic acid (LMA), a derivative of this compound, can regulate the concentration of Fructose 2,6-bisphosphate (Fru-2,6-P2) in seedlings. oup.com Fru-2,6-P2 is a potent allosteric effector that plays a crucial role in controlling the rate of glycolysis by activating phosphofructokinase 1 and inhibiting fructose-1,6-bisphosphatase. nih.govd-nb.info By influencing the levels of this key metabolic regulator, this compound can directly impact the primary carbohydrate metabolism of the plant. One study specifically documented the ability of Lepidimoic acid to alter Fru-2,6-P2 concentrations in Amaranthus seedlings, highlighting a direct link to the regulation of metabolic flux. oup.com
Table 1: Documented Effect of Lepidimoic Acid on a Key Metabolic Regulator
| Compound | Affected Molecule | Plant Model | Observed Effect | Reference |
| Lepidimoic Acid (LMA) | Fructose 2,6-bisphosphate | Amaranthus seedlings | Regulation of concentration | oup.com |
5-Aminolevulinic acid (ALA) is a vital precursor for the biosynthesis of all tetrapyrroles in plants, including chlorophylls (B1240455) and hemes, making it fundamental to photosynthesis and respiration. nih.govmdpi.com In higher plants, algae, and many bacteria, ALA is synthesized via the C5 pathway, which begins with the amino acid glutamate. nih.govmdpi.comresearchgate.net This three-step enzymatic process is a critical regulatory point in plant metabolism. mdpi.com
While ALA itself is recognized as a potent plant growth regulator, enhancing stress tolerance and growth, a direct regulatory link between this compound and the ALA synthesis pathway has not been established in the current scientific literature. inca.edu.cucore.ac.uk The primary synthesis pathways for ALA are well-characterized, but the influence of external oligosaccharins like this compound on these specific enzymatic steps remains an area for future investigation.
Table 2: Overview of ALA Synthesis Pathways
| Pathway | Starting Materials | Organisms | Key Enzyme (in C4 pathway) |
| C5 Pathway | Glutamate, tRNA, ATP, NADPH | Higher plants, algae, most bacteria | N/A |
| C4 Pathway | Succinyl-CoA, Glycine | Animals, fungi, purple non-sulfur bacteria | ALA synthase (ALAS) |
Potential Interaction with Plant Hormone Signaling Pathways (e.g., Cytokinin-like Activity)
This compound exhibits activities that are characteristic of plant hormones, particularly cytokinins. Cytokinins are a class of phytohormones that promote cell division (cytokinesis) and are involved in numerous aspects of plant growth and development, including shoot growth, root differentiation, and the delay of senescence. researchgate.netmdpi.com
Studies have shown that this compound and its analogue, Lepidimoic acid, possess cytokinin-like properties. These include the significant inhibition of chlorophyll (B73375) degradation in senescing leaves and the delay of petiole abscission, both of which are processes regulated by cytokinins. oup.com This suggests that this compound may act synergistically with or mimic the effects of endogenous cytokinins, potentially by interacting with components of the cytokinin signaling pathway.
Table 3: Observed Cytokinin-like Activities of this compound Analogues
| Activity | Plant Model | Effect | Reference |
| Inhibition of Chlorophyll Loss | Senescent oat leaves | Mimics cytokinin effect of delaying senescence | oup.com |
| Retardation of Abscission | Bean petiole explants | Delays the formation of the abscission layer | oup.com |
| Promotion of Root Formation | Excised cucumber cotyledons | Induces adventitious root formation | oup.com |
Signaling Roles of Oligosaccharins in Plant Defense and Growth Regulation
This compound belongs to a class of molecules known as oligosaccharins, which are biologically active oligosaccharides that function as key regulators of plant growth, development, and defense. nih.govwikipedia.orgmdpi.com These molecules are typically derived from the partial enzymatic breakdown of major cell wall polysaccharides, such as pectin (B1162225) and xyloglucan, from either the plant itself or from invading microbes. nih.govfrontiersin.org
The release of these fragments acts as an internal signal, alerting the plant to developmental cues or the presence of a potential threat. wikipedia.orgfrontiersin.org As signaling molecules, oligosaccharins can:
Regulate Growth and Development : They have been shown to influence processes such as root and shoot formation, stem elongation, and fruit ripening. mdpi.comfrontiersin.org Their action can establish a new hormonal hierarchy, sometimes preceding the synthesis of traditional plant hormones. nih.gov
Elicit Defense Responses : Many oligosaccharins act as "elicitors," triggering a suite of defense mechanisms in response to pathogen attack. nih.govwikipedia.org These responses can include the production of antimicrobial compounds (phytoalexins) and the reinforcement of cell walls.
This dual function highlights the integral role of oligosaccharins in coordinating the plant's allocation of resources between growth and defense. wikipedia.org
Identification of Specific Cellular Targets or Receptors
The perception of external and internal signals in plants is primarily mediated by cell surface receptors. nih.govkhanacademy.org For a signaling molecule like this compound to elicit a response, it must first be recognized by a specific receptor. In plants, these are typically receptor-like kinases (RLKs) or receptor-like proteins (RLPs), which are embedded in the plasma membrane. researchgate.net These receptors possess an extracellular domain that binds the ligand (the signaling molecule), a transmembrane domain, and an intracellular domain that initiates a signaling cascade inside the cell.
Upon ligand binding, the receptor often forms a complex with other co-receptors, leading to the activation of its intracellular kinase domain. researchgate.net This initiates a chain of phosphorylation events, known as a signal transduction pathway, that relays the signal to the nucleus to alter gene expression and bring about a cellular response. nih.gov
Despite the detailed understanding of this general mechanism, a specific cellular receptor for this compound has not yet been definitively identified. The effectiveness of oligosaccharins at very low concentrations strongly suggests the existence of high-affinity, specific receptors. wikipedia.org Identifying the precise RLK or RLP that binds this compound is a critical next step in fully elucidating its molecular mechanism of action.
Analytical Methodologies for Lepidimoide Research
Extraction and Purification Techniques (e.g., from Mucilage, Exudates)
Lepidimoide is primarily obtained from the mucilage and exudates of germinated cress seeds. japer.in The extraction process typically begins with soaking cress seeds in water, which triggers the release of a gelatinous mucilage layer. researchgate.net This mucilage is rich in various compounds, including the precursor to this compound.
Several methods have been developed to extract and purify compounds from this mucilage:
Solvent Precipitation: A common and straightforward method involves precipitating the mucilage from an aqueous solution using a solvent like ethanol (B145695) or acetone. japer.innih.gov For instance, after soaking the seeds, the resulting viscous solution is filtered, and ethanol is added to precipitate the mucilage. japer.in The precipitate is then collected and dried. Variations in this method, such as using powdered seeds or blending, have been explored to maximize the yield of mucilage. japer.in
Aqueous Extraction: Hot water extraction is another technique used to obtain polysaccharides from Lepidium species. researchgate.net The seeds or defatted seed meal can be dissolved in distilled water, sometimes with heating, to extract the mucilage. researchgate.net
Purification from Exudates: For studies focusing on allelopathic activity, low-molecular-weight cress-seed exudate (LCSE) is often the starting material. researchgate.net This exudate can be subjected to further purification steps to isolate active fractions.
It's important to note that the composition of the extracted material can be complex, containing various polysaccharides and other metabolites. researchgate.net Therefore, these initial extraction steps are typically followed by more refined purification techniques to isolate this compound or its related compounds.
| Extraction Method | Source Material | Key Steps | Reference |
| Solvent Precipitation | Cress Seeds | Soaking in water, filtration, precipitation with ethanol/acetone, drying. | japer.innih.gov |
| Aqueous Extraction | Defatted Cress Seed Meal | Dissolving in distilled water, often with heating, to extract mucilage. | researchgate.net |
| Exudate Collection | Germinated Cress Seeds | Soaking seeds to collect low-molecular-weight exudate for further fractionation. | researchgate.net |
Chromatographic Separation Methods (e.g., HPLC, TLC, GPC)
Chromatography is a fundamental tool for separating the components of the complex mixture obtained from cress exudates, allowing for the isolation of this compound. smtasmc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. smtasmc.orgksu.edu.sa It utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase, separating compounds based on their interactions with both phases. ksu.edu.sa
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used for the qualitative analysis and separation of non-volatile mixtures. smtasmc.orgumlub.pl It involves spotting the sample onto a plate coated with an adsorbent material (stationary phase) and allowing a solvent (mobile phase) to move up the plate, separating the components based on their affinity for the two phases. umlub.pl
Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC separates molecules based on their size in solution. researchgate.net This technique is particularly useful for separating polymers and larger molecules from smaller ones. researchgate.net In the context of this compound research, GPC has been used to fractionate cress-seed exudate to isolate fractions with biological activity. researchgate.netscience.gov
These chromatographic methods can be used sequentially to achieve a high degree of purification. For example, GPC might be used for an initial size-based separation, followed by HPLC for finer resolution of the active fractions.
| Chromatographic Method | Principle of Separation | Application in this compound Research | Reference |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation and purification of components from cress exudates. | smtasmc.orgksu.edu.sa |
| Thin-Layer Chromatography (TLC) | Differential migration of components on a solid stationary phase with a liquid mobile phase. | Qualitative analysis and separation of compounds in exudate fractions. | smtasmc.orgscience.gov |
| Gel Permeation Chromatography (GPC) | Separation based on molecular size in solution. | Fractionation of cress-seed exudate to isolate bioactive components. | researchgate.netresearchgate.net |
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Once a purified sample believed to be this compound is obtained, spectroscopic techniques are employed to determine its chemical structure. solubilityofthings.comlehigh.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the detailed molecular structure of organic compounds. solubilityofthings.comuniversalclass.com It provides information about the connectivity of atoms within a molecule. universalclass.com Both one-dimensional and two-dimensional NMR experiments can be used to characterize complex molecules like this compound. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. lehigh.eduuniversalclass.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's functional group composition. universalclass.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. universalclass.com It works by ionizing the sample and then separating the ions based on their mass-to-charge ratio. universalclass.com High-resolution mass spectrometry can provide a highly accurate molecular formula.
The combination of these spectroscopic methods is crucial for the unambiguous identification and structural elucidation of this compound. solubilityofthings.com NMR provides the carbon-hydrogen framework, IR identifies the types of bonds present, and MS confirms the molecular weight and formula.
| Spectroscopic Technique | Information Obtained | Role in this compound Characterization | Reference |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and connectivity of atoms. | Elucidation of the complete chemical structure. | solubilityofthings.comuniversalclass.comuvic.ca |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identification of key chemical bonds and functional moieties. | solubilityofthings.comlehigh.eduuvic.ca |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Determination of the molecular formula. | solubilityofthings.comuniversalclass.comuvic.ca |
Bioassay Techniques for Activity Assessment (e.g., Amaranthus Hypocotyl Elongation Test)
Bioassays are essential for determining the biological activity of isolated compounds and guiding the purification process. The primary bioassay used in this compound research is the Amaranthus hypocotyl elongation test.
Amaranthus Hypocotyl Elongation Test: This bioassay measures the effect of a substance on the hypocotyl (embryonic stem) elongation of Amaranthus caudatus seedlings. researchgate.netscience.gov Cress-seed exudate has been shown to promote excessive hypocotyl elongation in these seedlings. researchgate.netscience.gov The test involves growing amaranth (B1665344) seedlings in the dark in the presence of the test substance and measuring the length of the hypocotyls after a specific period. researchgate.net This assay is highly sensitive and has been instrumental in identifying the active fractions during the purification of compounds from cress exudate. However, it is worth noting that research has also indicated that potassium ions in the cress-seed exudate can significantly contribute to this elongation effect. researchgate.net
The results from this bioassay are used to correlate chemical fractions with biological activity, ultimately leading to the isolation of the active compound.
| Bioassay Technique | Organism | Measured Parameter | Significance in this compound Research |
| Amaranthus Hypocotyl Elongation Test | Amaranthus caudatus seedlings | Length of the hypocotyl. | To assess the growth-promoting activity of cress exudate fractions and purified compounds. |
Critical Evaluation and Re Evaluation of Lepidimoide S Allelopathic Role
Contradictory Findings on Bioactivity in Cress-Seed Exudates
Initial studies reported that lepidimoide, an unsaturated disaccharide, was a potent allelochemical exuded by cress seedlings. nih.gov It was suggested to promote hypocotyl elongation at low concentrations and inhibit root growth at higher concentrations in species like amaranth (B1665344) (Amaranthus caudatus). nih.gov However, subsequent and more rigorous studies have presented conflicting evidence.
Research has confirmed the presence of lepidimoic acid (LMA), the acidic form of this compound, in cress-seed exudates. oup.comresearchgate.net Despite its presence, purified LMA demonstrated minimal biological activity on amaranth seedlings. oup.comoup.com One study found that a 360 µM concentration of pure LMA resulted in only a minor 1.15-fold promotion of hypocotyl elongation and, contrary to previous claims, a 1.1-fold promotion of root growth. oup.comresearchgate.netoup.comnih.gov This directly contradicts the hypothesis that LMA is a significant root growth inhibitor. oup.comresearchgate.netnih.gov
Furthermore, the primary bioactive component in low-molecular-weight cress-seed exudate (LCSE) was found to be physically separable from LMA through methods like high-voltage paper electrophoresis (HVPE) and gel permeation chromatography. researchgate.netoup.com The active principle responsible for strong hypocotyl promotion was hydrophilic and stable in hot acid, a property not entirely consistent with the expected behavior of LMA. oup.comnih.gov These discrepancies strongly indicated that another substance within the exudate was responsible for the majority of the observed allelopathic effects. oup.com
Identification of Alternative Principal Allelochemicals (e.g., Potassium Ions)
Intensive investigation into the composition of cress-seed exudates has revealed that the inorganic potassium ion (K⁺) is the principal agent responsible for promoting hypocotyl elongation in amaranth seedlings, not this compound. oup.comnih.govresearchgate.netoup.com Fractionation of the exudate using high-voltage electrophoresis showed that the fractions with the highest hypocotyl-promoting activity had a very high positive charge-to-mass ratio, migrating much faster towards the cathode than compounds like glucosamine. nih.govresearchgate.net
Of the various naturally occurring cations tested, only potassium exhibited this high mobility and potent bioactivity. oup.comnih.govresearchgate.net The concentration of K⁺ in the cress-seed exudate was found to be approximately 4 mM, and experiments using pure potassium chloride (KCl) at concentrations of 1–10 mM replicated the strong promotion of amaranth hypocotyl elongation. oup.comnih.govresearchgate.net In contrast, other cations like sodium (Na⁺), spermidine, and putrescine did not produce the same effect. oup.comoup.comresearchgate.net The peak of bioactivity in gel permeation chromatography coincided exactly with the peak of K⁺ concentration, providing further compelling evidence for its role. oup.comnih.govresearchgate.net It has been noted that potassium is approximately 15 times more effective than LMA at promoting hypocotyl elongation. oup.com
While potassium ions have been identified as the key hypocotyl promoter, the agent responsible for root growth inhibition remains less clear. nih.gov It is suggested to be a different component from what stimulates hypocotyl elongation. oup.com Research indicates that the root inhibitor is likely a mixture of small, hydrophilic, and heat-stable organic compounds. oup.com Chromatographic and electrophoretic analysis of cress-seed exudate identified abundant components such as glucose, fructose, sucrose, and galacturonic acid; however, none of these individually co-chromatographed with the root-inhibitory principle or inhibited root growth in their pure forms at naturally occurring concentrations. oup.com
Methodological Considerations in Allelopathy Research (e.g., Seed Sterilization, Purity of Isolates)
The re-evaluation of this compound's role underscores critical methodological considerations in the field of allelopathy. One significant aspect is ensuring that the observed effects are directly from the plant and not from microbial activity. Studies have taken care to use aseptic conditions to confirm that the bioactive compounds are exuded by the cress tissue itself and are not byproducts of microbial digestion. science.govfao.org The active principle was found to be present in non-imbibed seeds and could be released from heat-killed seeds, further supporting its endogenous origin. science.govfao.org
The purity of the chemical isolates used in bioassays is paramount. tandfonline.com The contradictory findings regarding this compound's activity highlight the potential for impurities in initial extracts to be responsible for the observed biological effects. oup.com Early research may have attributed the potent effects of the entire exudate to this compound without successfully isolating it to test its activity in a pure form. The lack of a clear dose-response relationship in some allelopathy studies can also complicate interpretations. nih.gov
Furthermore, the complexity of root exudates, which can contain a diverse array of compounds with different modes of action, presents a major challenge. tandfonline.com Attributing a specific allelopathic effect to a single compound requires rigorous fractionation, purification, and independent bioassays of the pure substance. tandfonline.com The difficulty in separating the effects of various compounds and other environmental factors has been a long-standing problem in allelopathy research. tandfonline.com
Implications for the Understanding of Plant-Plant Interactions
The shift in understanding from this compound to potassium ions as the primary hypocotyl-promoting allelochemical from cress has significant implications for the study of plant-plant interactions. It demonstrates that common inorganic ions, often overlooked in the search for complex organic allelochemicals, can play a crucial role in mediating these interactions. researchgate.netoup.com The exudation of a vital nutrient like potassium by cress seeds may be a strategy that is either detrimental by squandering a resource or beneficial by inducing weakening, etiolated growth in competitors. nih.gov
This re-evaluation emphasizes a more complex and nuanced view of allelopathy, where effects are not always caused by a single, novel secondary metabolite but can result from a cocktail of substances, including simple ions and sugars. oup.com The interactions are multifaceted, with different compounds in an exudate potentially affecting different processes in the receiving plant (e.g., hypocotyl elongation vs. root inhibition). oup.com
This case highlights the necessity of rigorous, evidence-based approaches in chemical ecology. It shows that initial, suggestive findings must be followed by detailed chemical and biological verification to conclusively identify active agents. tandfonline.com The ongoing investigation into the various components of cress exudate and their respective roles will continue to refine our understanding of the intricate chemical dialogues that shape plant communities. nih.gov This knowledge is not only fundamental to plant science but also has potential applications in agriculture and ecosystem management. nih.gov
Future Research Avenues and Prospects for Lepidimoide Studies
Elucidation of Complete Biosynthetic Pathway and Associated Enzymes
The biosynthetic origin of Lepidimoide is thought to be from the pectic polysaccharide rhamnogalacturonan-I. nih.gov However, the complete enzymatic pathway responsible for its synthesis remains to be elucidated. Future research should focus on identifying and characterizing the specific enzymes involved in this process. This would likely include lyases that cleave the rhamnogalacturonan-I backbone to produce the unsaturated uronic acid moiety characteristic of this compound. nih.govasm.org A comprehensive understanding of its biosynthesis is crucial for potential biotechnological applications.
Deeper Understanding of Molecular Targets and Signal Transduction Pathways
A significant knowledge gap exists regarding the molecular targets of this compound and the subsequent signal transduction pathways it activates in plants. While its physiological effects, such as the promotion of chlorophyll (B73375) accumulation, have been observed, the underlying molecular mechanisms are unknown. scispace.com Future investigations should aim to identify the specific receptors or binding proteins that interact with this compound. Unraveling the downstream signaling cascades will provide a clearer picture of how this compound exerts its influence on plant growth and development.
Exploration of Novel Physiological Roles Beyond Allelopathy
Current research on this compound has predominantly focused on its role as an allelochemical. nih.govmdpi.com However, its widespread presence in the exudates of various plant species suggests it may have broader physiological functions. documentsdelivered.com Future studies could explore its potential roles in plant defense, responses to abiotic stress, or as a signaling molecule in plant-microbe interactions. Investigating its effects on different plant species and under various environmental conditions could reveal novel biological activities. Some research has already suggested that this compound may act as a natural hormone-like substance, influencing various aspects of plant growth and development, which warrants further investigation. taylorfrancis.com
Advanced Synthetic Biology Approaches for Production and Derivatization
While a method for synthesizing this compound from okra mucilage has been developed, this process is complex. nih.gov Advanced synthetic biology approaches could offer more efficient and scalable production methods. This could involve the heterologous expression of the identified biosynthetic enzymes in microbial systems, creating cellular factories for this compound production. Furthermore, synthetic biology tools could be employed for the derivatization of the this compound structure to create analogs with potentially enhanced or novel biological activities.
Application of Modern Preclinical Models for Mechanistic Studies in Broader Biological Contexts
To date, research on this compound has been confined to plant-based studies. The application of modern preclinical models could provide valuable insights into its mechanisms of action in a broader biological context. While there is no current research in this area, exploring the effects of this compound on cell cultures or in simple animal models could reveal conserved signaling pathways or unexpected biological activities. Such studies would be highly exploratory but could open up entirely new avenues for understanding the functional potential of this unique disaccharide.
Q & A
Q. What is the chemical structure of lepidimoide, and how was it originally identified?
this compound is an unsaturated disaccharide composed of 4-deoxy-β-L-threo-hex-4-enopyranuronosyl-(1→2)-L-rhamnose (DUA/Rha). Its structure was elucidated through chromatographic purification of cress (Lepidium sativum) seedling exudates, followed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis . Notably, the rhamnose moiety is the reducing terminus, and modifications (e.g., methylation) at this position abolish bioactivity .
Q. What experimental evidence supports this compound’s role as an allelochemical?
Early studies demonstrated that this compound (3–300 μM) promotes hypocotyl elongation but inhibits root growth in Amaranthus seedlings. Bioassays involved treating receiver plants with purified this compound and measuring morphological changes over 48–72 hours. Dose-response curves revealed thresholds: hypocotyl stimulation ≥3 μM, root inhibition ≥100 μM .
Q. How is this compound synthesized in planta, and what are its potential precursors?
this compound is hypothesized to derive from rhamnogalacturonan-I (RG-I), a pectic cell-wall polysaccharide. This was supported by its production via enzymatic digestion of RG-I-rich okra mucilage using fungal lyases (e.g., from Colletotrichum spp.) . However, microbial contributions to its biosynthesis (e.g., via endophytes) remain debated .
Advanced Research Questions
Q. How do researchers distinguish this compound’s plant-derived vs. microbial-derived origins in experimental designs?
- Aseptic vs. non-aseptic systems : Surface-sterilized seeds are used to exclude microbial activity, but conflicting results (e.g., Arabidopsis studies) suggest endogenous plant pathways may contribute .
- Microbial inhibitors : Adding antibiotics (e.g., streptomycin) during seed imbibition helps isolate plant-specific synthesis .
- Genetic approaches : Knockout mutants of RG-I biosynthetic genes (e.g., RHM1) could clarify plant contributions .
Q. What methodologies address contradictions in this compound’s reported bioactivity across studies?
Discrepancies arise from:
- Source variability : Seed exudates (pre-germination) vs. root exudates (post-germination) differ in this compound concentration and co-occurring metabolites .
- Ionic form : The free acid (“lepidimoic acid”) and sodium salt exhibit identical bioactivity, but early studies misattributed effects due to nomenclature inconsistencies .
- Bioassay conditions : Light exposure, temperature (e.g., 4°C vs. 25°C imbibition), and receiver species (e.g., Amaranthus vs. sunflower) influence responses .
Q. What mechanisms underlie this compound’s dual role in promoting hypocotyl growth and inhibiting root elongation?
Proposed pathways include:
- Fructose 2,6-bisphosphate regulation : At high concentrations (>300 μM), this compound elevates this metabolite, altering glycolytic flux and carbon allocation .
- Auxin mimicry : this compound inhibits bean petiole abscission similarly to auxin, suggesting crosstalk with hormone signaling .
- Cell-wall plasticity : Structural similarity to RG-I fragments may modulate wall loosening in hypocotyls but induce rigidity in roots via pH-dependent mechanisms .
Methodological Challenges
Q. How can researchers ensure reproducibility in this compound extraction and quantification?
- Standardized protocols : Use surface-sterilized seeds soaked in distilled water (25°C, 48 hours) for exudate collection, followed by solid-phase extraction (SPE) for purification .
- Analytical validation : High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) ensures quantification accuracy .
- Negative controls : Test exudates from this compound-deficient mutants (e.g., Arabidopsis rhm1) to confirm specificity .
Q. What experimental designs resolve the debate over this compound’s ecological role in allelopathy vs. interspecific competition?
- Dual cultures : Co-cultivate cress and receiver plants (e.g., Amaranthus) in partitioned vs. shared rhizospheres to isolate chemical vs. resource competition .
- Field trials : Apply this compound to soil in natural ecosystems and monitor weed suppression vs. crop yield impacts .
- Transcriptomics : Compare gene expression profiles in receiver plants exposed to this compound vs. physical competition stressors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
